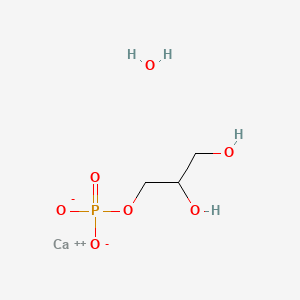
Etifoxine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etifoxine-d3 is a deuterated analog of Etifoxine, a non-benzodiazepine anxiolytic agent. Etifoxine is primarily used for the short-term management of adjustment disorders with anxiety. The deuterated version, this compound, incorporates deuterium atoms, which can enhance the pharmacokinetic properties of the compound, such as metabolic stability and half-life.
作用機序
Target of Action
Etifoxine-d3, a benzoxazine class drug, primarily targets the GABA channel subunits . GABA (gamma-amino butyric acid) is a neurotransmitter that blocks certain brain signals . The modulation of GABAergic neurotransmission is one of the key mechanisms of action of this compound .
Mode of Action
This compound interacts with its targets by modulating GABAergic neurotransmission and neurosteroid synthesis . It is a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABA A receptors . It selectively increases GABA-induced currents in X. laevis oocytes expressing α1β2γ2 or α1β3γ2 over α1β1γ2 subunit-containing receptors .
Biochemical Pathways
This compound affects the GABAergic neurotransmission and neurosteroid synthesis pathways . It stimulates GABAergic transmission via GABA receptors and increases mitochondrial translocator protein (TSPO) to stimulate neurosteroid synthesis .
Result of Action
This compound has been associated with neuroprotective, neuroplastic, and anti-inflammatory properties . It reduces neuronal degeneration in the injured cortex and inhibits NLRP3 inflammasome activation in human and murine myeloid-derived cells . It also reduces the abundance of certain bacterial species in the gut microbiome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiome can interact with the drug, leading to changes in microbial features . .
生化学分析
Biochemical Properties
Etifoxine-d3 interacts with various biomolecules, primarily through two mechanisms of action: modulation of GABAergic neurotransmission and neurosteroid synthesis . It binds directly to the β2/β3 subunits of the GABA A receptor , which plays a crucial role in inhibitory neurotransmission in the brain.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABA-induced currents . It also possesses neuroprotective properties, reducing neuronal degeneration . Furthermore, it has anti-inflammatory properties, reducing pro-inflammatory cytokines levels .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with GABA A receptors . It acts as a positive allosteric modulator of these receptors, selectively increasing GABA-induced currents . This modulation of GABAergic neurotransmission is a key aspect of this compound’s anxiolytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have significant effects over time. For instance, after 2 days of treatment, behavioral impairments in brain-injured rats were significantly reduced . Moreover, it has been found to reduce the abundance of certain bacterial species over a short-term intervention .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a rat model of traumatic brain injury, post-injury treatment with this compound improved functional recovery .
Transport and Distribution
Its parent compound, Etifoxine, is known to bind to the β2/β3 subunits of the GABA A receptor , suggesting a potential mechanism for its distribution within cells.
Subcellular Localization
Given its interaction with GABA A receptors , it is likely to be found in regions of the cell where these receptors are present.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Etifoxine-d3 involves the incorporation of deuterium atoms into the Etifoxine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Etifoxine can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the efficient incorporation of deuterium atoms while maintaining the integrity of the Etifoxine structure.
Purification: Using techniques such as chromatography to isolate and purify the deuterated compound.
化学反応の分析
Types of Reactions: Etifoxine-d3 undergoes various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Etifoxine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Studied for its potential therapeutic benefits in anxiety disorders and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.
類似化合物との比較
Etifoxine-d3 is unique compared to other similar compounds due to its deuterium incorporation, which enhances its pharmacokinetic properties. Similar compounds include:
Etifoxine: The non-deuterated version with similar anxiolytic properties.
Benzodiazepines: Such as diazepam and lorazepam, which also act on GABA receptors but have different side effect profiles.
Buspirone: An anxiolytic with a different mechanism of action, primarily acting on serotonin receptors.
This compound stands out due to its improved metabolic stability and reduced potential for dependence compared to traditional benzodiazepines.
特性
CAS番号 |
1246815-89-3 |
|---|---|
分子式 |
C17H14ClN2OD3 |
分子量 |
303.81 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
21715-46-8 (unlabelled) |
同義語 |
6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine; Etifoxin-d3 |
タグ |
Etifoxine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)
![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)




